Cyclohexanone-3,3,4,4,5,5-d6

Catalog No.
S1524466
CAS No.
54513-99-4
M.F
C6H10O
M. Wt
104.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexanone-3,3,4,4,5,5-d6

CAS Number

54513-99-4

Product Name

Cyclohexanone-3,3,4,4,5,5-d6

IUPAC Name

3,3,4,4,5,5-hexadeuteriocyclohexan-1-one

Molecular Formula

C6H10O

Molecular Weight

104.18 g/mol

InChI

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i1D2,2D2,3D2

InChI Key

JHIVVAPYMSGYDF-NMFSSPJFSA-N

SMILES

C1CCC(=O)CC1

Synonyms

Anon-d6; Anone-d6; Cyclohexanone-3,3,4,4,5,5-d6; Hexanon-d6; Hytrol O-d6; NSC 5711-d6; Nadone-d6; Pimelic Ketone-d6; Pimelin Ketone-d6; Sextone-d6;

Canonical SMILES

C1CCC(=O)CC1

Isomeric SMILES

[2H]C1(CC(=O)CC(C1([2H])[2H])([2H])[2H])[2H]

Cyclohexanone-3,3,4,4,5,5-d6 is a deuterated derivative of cyclohexanone, characterized by the substitution of six hydrogen atoms with deuterium atoms. This compound has the molecular formula C6_6D6_6H4_4O and a molecular weight of 104.18 g/mol. It serves primarily as a stable isotope-labeled compound in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy. The deuterium labeling enhances the detection and tracking of the compound in various chemical and biological systems, making it valuable for elucidating reaction mechanisms and metabolic pathways .

Cyclohexanone-d6 itself does not possess a specific mechanism of action. Its primary function lies in its role as a substitute for cyclohexanone in experiments where the ability to distinguish the labeled molecule using NMR spectroscopy is crucial.

  • Flammability: Expected to be flammable similar to cyclohexanone, with a flash point around 49 °C.
  • Health Hazards: Limited data available specifically for cyclohexanone-d6. However, cyclohexanone is known to be a mild skin irritant and may cause respiratory problems upon inhalation. It is advisable to handle cyclohexanone-d6 with similar precautions, including using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with it.

Isotope Tracing and Mechanism Studies

Cyclohexanone-3,3,4,4,5,5-d6 acts as a valuable tool in isotope tracing experiments. By incorporating this isotopically labeled molecule into a reaction pathway, researchers can track the movement and fate of specific atoms within the system. This allows them to elucidate the mechanisms of various chemical reactions, including those involving enzymatic processes and complex organic transformations.

For example, researchers have employed Cyclohexanone-3,3,4,4,5,5-d6 to study the deuterium exchange reactions catalyzed by enzymes. By monitoring the incorporation of deuterium from the labeled cyclohexanone into other molecules, scientists can gain insights into the enzyme's active site and its catalytic mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Cyclohexanone-3,3,4,4,5,5-d6 plays a crucial role in NMR spectroscopy, a powerful analytical technique used to study the structure and dynamics of molecules. Due to the absence of the characteristic signal from protons (hydrogen nuclei) in the deuterated positions, the NMR spectrum of Cyclohexanone-3,3,4,4,5,5-d6 becomes significantly simplified. This simplification allows for better resolution of the remaining signals, leading to more accurate and detailed information about the molecule's structure and interactions.

Furthermore, the specific deuteration pattern of Cyclohexanone-3,3,4,4,5,5-d6 can be used as an internal standard in NMR experiments. An internal standard is a reference compound added to a sample to ensure consistent chemical shift calibration and signal intensity normalization across different experiments. This practice enhances the accuracy and reproducibility of the obtained NMR data.

Solvent Applications

Cyclohexanone-3,3,4,4,5,5-d6 finds application as a deuterated solvent in various research areas. Deuterated solvents offer several advantages, including:

  • Reduced background signal in NMR spectroscopy: As mentioned earlier, the absence of proton signals from the solvent molecules themselves eliminates interference with the signals of interest from the sample being studied.
  • Improved solubility of certain compounds: Deuterated solvents can sometimes dissolve analytes that are poorly soluble in non-deuterated solvents.
  • Reduced exchange with labile protons: Deuterated solvents minimize the exchange of protons between the solvent and the sample, which can be detrimental in some experiments.
Typical of aliphatic ketones due to its carbonyl group. Key reactions include:

  • Oxidation: It can be oxidized to adipic acid using strong oxidizing agents such as potassium permanganate or nitric acid.
  • Reduction: The compound can be reduced to cyclohexanol-3,3,4,4,5,5-d6 using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Halogenation reactions can occur at the α-position, resulting in halogenated derivatives.

Common Reagents and Conditions

Reaction TypeReagentsProducts
OxidationPotassium permanganate (KMnO₄), nitric acid (HNO₃)Adipic acid
ReductionSodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)Cyclohexanol-3,3,4,4,5,5-d6
SubstitutionChlorine (Cl₂), bromine (Br₂)Halogenated cyclohexanone derivatives

While specific biological activity data for Cyclohexanone-3,3,4,4,5,5-d6 is limited due to its primary use as a research tool rather than a therapeutic agent, its role as a labeled compound allows researchers to study metabolic processes and interactions within biological systems. The deuterium atoms provide distinct signals in NMR spectroscopy that facilitate tracking and analyzing molecular behavior.

Cyclohexanone-3,3,4,4,5,5-d6 can be synthesized through the deuteration of cyclohexanone. This process typically involves:

  • Deuteration: Hydrogen atoms are exchanged with deuterium using deuterium oxide (D₂O) in the presence of a catalyst.
  • Reaction Conditions: The reaction is conducted under mild conditions to ensure complete deuteration without altering the cyclohexanone structure.

Industrial Production Methods

For larger-scale production, high-purity deuterium oxide and advanced catalytic systems are employed to achieve high yields and isotopic purity. The production process is carefully monitored to maintain the integrity of the final product .

Cyclohexanone-3,3,4,4,5,5-d6 is widely used in scientific research for:

  • Nuclear Magnetic Resonance Spectroscopy: Its unique isotopic signature allows for detailed studies of molecular interactions and dynamics.
  • Metabolic Studies: It aids in tracing metabolic pathways due to its stable isotope labeling.
  • Reaction Mechanism Elucidation: Researchers utilize it to better understand complex

The interaction studies involving Cyclohexanone-3,3,4,4,5,5-d6 often focus on its behavior in different chemical environments. The presence of deuterium alters the kinetic isotope effect compared to non-deuterated compounds. This property is particularly useful in studying reaction mechanisms where bond-breaking and bond-forming processes are critical. The insights gained from these studies contribute significantly to fields such as organic chemistry and biochemistry .

Cyclohexanone-3,3,4,4,5,5-d6 is distinct from other cyclohexanone derivatives due to its isotopic labeling. Here are some similar compounds:

Compound NameDescription
CyclohexanoneThe non-deuterated form used widely in industrial applications and organic synthesis.
CyclohexanolThe reduced form of cyclohexanone used as a solvent and intermediate in chemical synthesis.
CyclohexaneThe fully saturated form utilized as a solvent and in nylon production.

The uniqueness of Cyclohexanone-3,3,4,4,5,5-d6 lies in its application as a stable isotope-labeled compound that provides valuable insights into chemical behaviors that other similar compounds cannot offer .

XLogP3

0.8

Wikipedia

Cyclohexanone-3,3,4,4,5,5-D6

Dates

Last modified: 04-15-2024

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